molecular formula C34H40N4 B075393 Tetrakis[p-(dimethylamino)phenyl]ethylene CAS No. 1261-86-5

Tetrakis[p-(dimethylamino)phenyl]ethylene

Cat. No. B075393
CAS RN: 1261-86-5
M. Wt: 504.7 g/mol
InChI Key: PJZWENDBSVLVEB-UHFFFAOYSA-N
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Description

Tetrakis[p-(dimethylamino)phenyl]ethylene (TDAE) is an organic compound classified as an enamine . It is a colorless liquid . The unusual feature of TDAE is that it is a tetra-enamine . The pi-donating tendency of the amine groups strongly modifies the properties of the molecule, which does exhibit properties of a typical alkene .


Synthesis Analysis

TDAE has been used in various reactions. For instance, it has been involved in TDAE methodology for coupling and intramolecular Buchwald reactions . It acts as a reducing agent and has been used in reactions such as dioxygenation, insertion of aluminum anion into the C-N bond, and chemiluminescent reactions with oxygen .


Molecular Structure Analysis

Crystallographic analysis shows that TDAE is a highly distorted alkene, the dihedral angle for the two N2C termini is 28″. The C=C distance is alkene-like, 135 pm .


Chemical Reactions Analysis

TDAE reacts with oxygen in a chemiluminescent reaction to give tetramethylurea . It is an electron donor with E = 1.06 V vs Fc +/0 . It forms a charge transfer salt with buckminsterfullerene .


Physical And Chemical Properties Analysis

TDAE is a colorless liquid . It has a density of 0.861 g/cm^3 at 25 °C . Its melting point is -4 °C and it boils at 59 °C under 0.9 mm Hg .

Scientific Research Applications

  • Biological Properties : Exhibits activity against lymphosarcoma in mice, with the involvement of free radicals being a subject of discussion (Lepage et al., 1983).

  • Organic Chemistry Applications :

    • Efficient electron-transfer agent for bromodifluoromethyl phenyl sulfone reactions with aldehydes (Prakash et al., 2005).
    • Useful reductant for arenediazonium salts to aryl radicals, facilitating syntheses of indolines and indoles (Mahesh et al., 2009).
    • Reacts with weak acids in various ways, leading to different products like dimethylamine and dimethoxydimethylaminomethane (Norris, 1972).
  • Materials Science and Physical Chemistry :

    • Investigated for mechanochromic properties and polymorphism-dependent emissions, which are influenced by molecular conformation (Qi et al., 2013).
    • Studied in femtosecond pump-probe experiments for the movement of wave packets near conical intersections in excited potential surfaces, showing molecular oscillations (Sorgues et al., 2003).
  • Structural and Infrared Studies :

    • Structure and vibrational spectra of different oxidation states were analyzed, showing sensitivity of certain vibration frequencies and angles to the charge state of the molecule (Pokhodnia et al., 1999).

Safety And Hazards

TDAE is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

N,N-dimethyl-4-[1,2,2-tris[4-(dimethylamino)phenyl]ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4/c1-35(2)29-17-9-25(10-18-29)33(26-11-19-30(20-12-26)36(3)4)34(27-13-21-31(22-14-27)37(5)6)28-15-23-32(24-16-28)38(7)8/h9-24H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZWENDBSVLVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061642
Record name Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis[N,N-dimethyl-
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Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis[p-(dimethylamino)phenyl]ethylene

CAS RN

1261-86-5
Record name 4,4′,4′′,4′′′-(1,2-Ethenediylidene)tetrakis[N,N-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis(N,N-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis[p-(dimethylamino)phenyl]ethylene
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Record name Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis[N,N-dimethyl-
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Record name Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis[N,N-dimethyl-
Source EPA DSSTox
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GA LePage, RM Elofson, KF Schulz… - Journal of medicinal …, 1983 - ACS Publications
The impure dichloride salt of tetrakis [p-(dimethylamino) phenyl] ethylene and a pinacolone that is a substituted acetophenone show several biological properties, one of which is activity …
Number of citations: 1 pubs.acs.org
KC Rice, PE Konicki, R Quirion… - Journal of medicinal …, 1983 - ACS Publications
A fluorinated derivative of the benzomorphan opiate agonistphenazocine,(±)-5, 9a-dimethyl-2-[2-(4-fluoro-phenyl) ethyl]-2'-hydroxy-6, 7-benzomorphan (fluorophen), was prepared by N-…
Number of citations: 4 pubs.acs.org
T Nagai, T Shingaki, H Yamada - Bulletin of the Chemical Society of …, 1977 - journal.csj.jp
It was found that cation radicals were formed from a number of substrates bearing a p-dimethylaminophenyl group, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) and N…
Number of citations: 7 www.journal.csj.jp
D Seyferth - Organometallics, 2006 - ACS Publications
Edward Frankland had discovered dimethylzinc, the first main-group organometallic compound, in 1849. 1 This discovery was followed soon thereafter by the preparation of alkyl …
Number of citations: 137 pubs.acs.org
L Song, D Ni, W Han, J Tang, F Yang… - The Journal of Organic …, 2021 - ACS Publications
A green and highly efficient one-pot method for α-diaryl-β-alkynol derivatives in water at room temperature was developed using the cocatalysis of a Lewis acid and meso-…
Number of citations: 4 pubs.acs.org
S Trabelsi, S Nasr, M Bahri… - The Journal of Physical …, 2006 - ACS Publications
A structural investigation of fully deuterated liquid N-methylacetmide (NMA d7 ) is performed at 308 K and atmospheric pressure by using neutron diffraction together with density-…
Number of citations: 9 pubs.acs.org
WW Zhang, XG Zhang, JH Li - The Journal of Organic Chemistry, 2010 - ACS Publications
The synthesis of internal benzyl alkynes and 1,2-diarylalkynes has been developed via palladium-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids with benzyl …
Number of citations: 164 pubs.acs.org
M Rostami, S Raeissi, M Mahmoudi… - Industrial & engineering …, 2012 - ACS Publications
Liquid–liquid phase equilibria of two systems of concern in the biodiesel production process are determined experimentally. The first system is the binary mixture of water + biodiesel …
Number of citations: 20 pubs.acs.org
D Wink - Journal of Chemical Education, 2011 - ACS Publications
The film Lorenzo’s Oil depicts the challenges faced by the parents of a child with adrenoleukodystrophy, a neurological disorder that, they were told, was certainly fatal. The film …
Number of citations: 10 pubs.acs.org
F Leroy, F Müller-Plathe - Langmuir, 2011 - ACS Publications
The present work aims to contribute to the understanding at a molecular level of the origin of the hydrophobic nature of surfaces exhibiting roughness at the nanometer scale. Graphite-…
Number of citations: 64 pubs.acs.org

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